Cas no 80636-30-2 (3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one)
3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one
- 2(1H)-Quinoxalinone,3,4-dihydro-3,3-dimethyl-(9CI)
- 3,3-dimethyl-1,4-dihydroquinoxalin-2-one
- 3,3-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one
- 3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
- RDKNTOVJVFYGPA-UHFFFAOYSA-N
- 3,3-Dimethyl-3,4-dihydro-2(1H)-quinoxalinone
- 2(1H)-Quinoxalinone, 3,4-dihydro-3,3-dimethyl-
- 3,3-dimethyl-1,3,4-trihydroquinoxalin-2-one
- Oprea1_402834
- Oprea1_274771
- KS
- 3,4-Dihydro-3,3-dimethyl-2(1H)-quinoxalinone (ACI)
- 1,2,3,4-Tetrahydro-3,3-dimethylquinoxalin-2-one
- 1,2-Dihydro-2,2-dimethyl-3-hydroxyquinoxaline
- 3,3-Dimethyl-3,4-dihydro-quinoxalin-2-ol
- 3,3-Dimethyl-3,4-dihydroquinoxalin-2-ol
-
- MDL: MFCD00186947
- Inchi: 1S/C10H12N2O/c1-10(2)9(13)11-7-5-3-4-6-8(7)12-10/h3-6,12H,1-2H3,(H,11,13)
- InChI Key: RDKNTOVJVFYGPA-UHFFFAOYSA-N
- SMILES: O=C1C(C)(C)NC2C(=CC=CC=2)N1
Computed Properties
- Exact Mass: 176.09500
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 225
- Topological Polar Surface Area: 41.1
Experimental Properties
- Boiling Point: 349°C at 760 mmHg
- PSA: 41.13000
- LogP: 2.10520
3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IJ588-250mg |
3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one |
80636-30-2 | 98% | 250mg |
373CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IJ588-100mg |
3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one |
80636-30-2 | 98% | 100mg |
150CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D842113-250mg |
3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one |
80636-30-2 | 98% | 250mg |
508.50 | 2021-05-17 | |
| Matrix Scientific | 061145-500mg |
3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one |
80636-30-2 | 500mg |
$315.00 | 2023-09-10 | ||
| Fluorochem | 209717-250mg |
3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one |
80636-30-2 | 95% | 250mg |
£33.00 | 2022-03-01 | |
| Fluorochem | 209717-1g |
3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one |
80636-30-2 | 95% | 1g |
£81.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IJ588-50mg |
3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one |
80636-30-2 | 98% | 50mg |
94.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IJ588-200mg |
3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one |
80636-30-2 | 98% | 200mg |
217.0CNY | 2021-08-04 | |
| TRC | D456915-25mg |
3,3-Dimethyl-3,4-dihydro-1h-quinoxalin-2-one |
80636-30-2 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | D456915-50mg |
3,3-Dimethyl-3,4-dihydro-1h-quinoxalin-2-one |
80636-30-2 | 50mg |
$75.00 | 2023-05-18 |
3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
2.1 Reagents: Carbon monoxide Catalysts: 1,3-Bis(diphenylphosphino)propane , Tris(dibenzylideneacetone)dipalladium Solvents: Acetonitrile ; 20 h, 4 atm, 70 °C
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Production Method 10
2.1 Reagents: Carbon monoxide Catalysts: 1,3-Bis(diphenylphosphino)propane , Bis(dibenzylideneacetone)palladium Solvents: Acetonitrile
3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Raw materials
3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Preparation Products
3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Suppliers
3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Related Literature
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
3,3-Dimethyl-1,2,3,4-Tetrahydroquinoxalin-2-One
3,3-Dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS No. 80636-30-2) is a significant compound in the field of organic chemistry and pharmacology. This compound belongs to the class of tetrahydroquinoxalines, which are known for their diverse biological activities and applications in drug discovery. The structure of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one consists of a quinoxaline skeleton with a methyl substitution at the 3-position and a ketone group at the 2-position. This unique structure contributes to its potential as a lead compound in medicinal chemistry.
Recent studies have highlighted the importance of tetrahydroquinoxalines in the development of novel therapeutic agents. For instance, research has shown that tetrahydroquinoxalines can exhibit anti-inflammatory and antioxidant properties due to their ability to scavenge free radicals and inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that CAS No. 80636-30-2 could be a promising candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative disorders.
The synthesis of CAS No. 80636-30-2 involves a multi-step process that typically begins with the preparation of quinoxaline derivatives. One common approach is the use of amidation reactions followed by hydrogenation to achieve the tetrahydro structure. The methyl substitution at the 3-position is introduced through alkylation or methylation reactions. Optimization of these steps is crucial to ensure high yields and purity of the final product.
One of the most exciting developments in the study of tetrahydroquinoxalines is their application in cancer therapy. Preclinical studies have demonstrated that certain analogs of CAS No. 80636-30-2 can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway. Additionally, these compounds have shown potential as inhibitors of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation and cancer progression.
The pharmacokinetic properties of CAS No. 80636-30-2 are also under investigation to assess its suitability as an orally available drug. Studies indicate that this compound exhibits moderate solubility in aqueous solutions and good permeability across biological membranes. However, further research is needed to optimize its bioavailability and minimize potential toxicity.
In conclusion, CAS No. 80636-30-2, or tetrahydroquinoxalinone, represents a valuable compound in contemporary drug discovery efforts. Its structural versatility and promising biological activities make it a focal point for researchers aiming to develop innovative therapeutic agents for various diseases.
80636-30-2 (3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one) Related Products
- 19801-06-0(2(1H)-Quinoxalinone,6-amino-3,4-dihydro-3-methyl-)
- 178041-61-7(2(1H)-Quinoxalinone,3-ethyl-3,4-dihydro-, (S)- (9CI))
- 4244-34-2(2(1H)-Quinoxalinone,7-amino-3,4-dihydro-3-methyl-)
- 150896-70-1(2(1H)-Quinoxalinone,7-amino-3,4-dihydro-3,3-dimethyl-)
- 146740-22-9(2(1H)-Quinoxalinone,4-ethyl-3,4-dihydro-3-methyl-)
- 61654-26-0(Propanamide, 2-(acetylamino)-2-methyl-N-phenyl-)
- 34070-68-3(3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one)
- 41740-43-6(2(1H)-Quinoxalinone,5-amino-3,4-dihydro-3-methyl-(9CI))
- 265995-02-6(2(1H)-Quinoxalinone,3,4-dihydro-3,3,4-trimethyl-)
- 147245-26-9(2(1H)-Quinoxalinone,3,4-dihydro-3,3,7-trimethyl-)